molecular formula C21H15FN2O3 B11463727 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-fluorobenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-fluorobenzamide

Cat. No.: B11463727
M. Wt: 362.4 g/mol
InChI Key: QEVUICDWZLXGFN-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-fluorobenzamide is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-fluorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the hydroxy and methyl groups on the phenyl ring. The final step involves the formation of the amide bond with 4-fluorobenzoyl chloride under basic conditions.

    Formation of Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Functionalization of Phenyl Ring: Introduction of hydroxy and methyl groups can be done through electrophilic aromatic substitution reactions.

    Amide Bond Formation: The final step involves reacting the functionalized benzoxazole derivative with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF (Dimethylformamide).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its derivatives can be used to study enzyme inhibition and protein-ligand interactions.

    Material Science: It can be used in the synthesis of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-fluorobenzamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzoxazole ring and the fluorobenzamide moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-fluorobenzamide
  • N-[3-(1,3-benzimidazol-2-yl)-4-hydroxy-5-methylphenyl]-4-fluorobenzamide

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-fluorobenzamide is unique due to the presence of the benzoxazole ring, which imparts specific electronic and steric properties that can enhance its binding affinity and specificity in biological systems. The fluorine atom also contributes to its unique reactivity and stability compared to similar compounds.

This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C21H15FN2O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-fluorobenzamide

InChI

InChI=1S/C21H15FN2O3/c1-12-10-15(23-20(26)13-6-8-14(22)9-7-13)11-16(19(12)25)21-24-17-4-2-3-5-18(17)27-21/h2-11,25H,1H3,(H,23,26)

InChI Key

QEVUICDWZLXGFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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